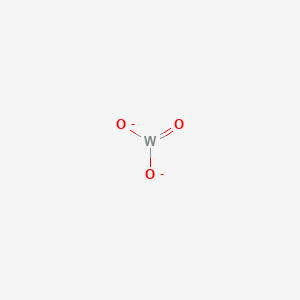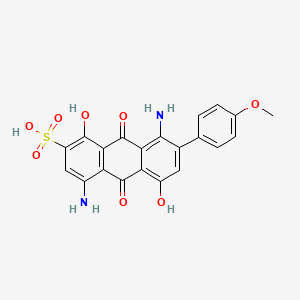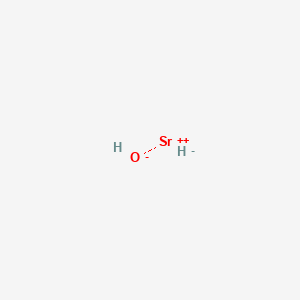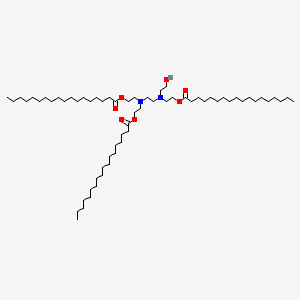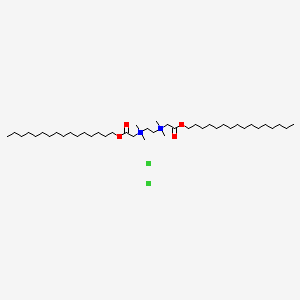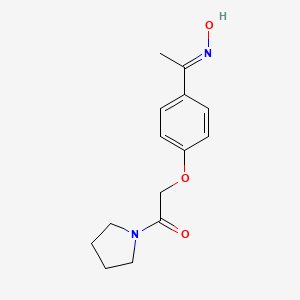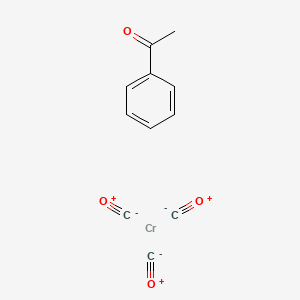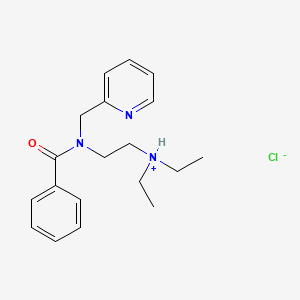
Protected cyclic RGDfK(NH2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protected cyclic RGDfK(NH2) is a cyclic pentapeptide that contains the amino acids arginine, glycine, aspartic acid, phenylalanine, and lysine. This compound is known for its high affinity for integrin receptors, particularly alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The protected form of this peptide is often used in various scientific research applications, including cancer diagnosis and therapy, due to its ability to target specific cell receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of protected cyclic RGDfK(NH2) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is then cyclized to form the cyclic structure, and the protecting groups are removed to yield the final product. High dilution conditions are often employed during the cyclization step to prevent cyclodimerization .
Industrial Production Methods
Industrial production of protected cyclic RGDfK(NH2) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are commonly used to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Protected cyclic RGDfK(NH2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic disulfide bonds, while substitution can result in peptides with altered binding affinities and biological activities.
Applications De Recherche Scientifique
Protected cyclic RGDfK(NH2) has a wide range of scientific research applications, including:
Cancer Diagnosis and Therapy: The peptide is used as a targeting ligand for integrin receptors overexpressed on tumor cells, enabling the delivery of therapeutic agents directly to cancer cells.
Drug Delivery Systems: It is employed in the design of nanocarriers and liposomes for targeted drug delivery, enhancing the efficacy and reducing the side effects of chemotherapeutic drugs.
Tissue Engineering: It is used in the development of biomaterials and scaffolds for tissue engineering, promoting cell adhesion and proliferation.
Mécanisme D'action
Protected cyclic RGDfK(NH2) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This interaction inhibits the integrin-mediated signaling pathways involved in cell adhesion, migration, and angiogenesis. By blocking these pathways, the peptide can prevent tumor growth and metastasis, making it a valuable tool in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cilengitide (EMD 121974): A cyclic peptide with a similar structure and function, used as an angiogenesis inhibitor in cancer therapy.
Linear RGD Peptides: These peptides have a similar amino acid sequence but lack the cyclic structure, resulting in lower stability and binding affinity.
Uniqueness
Protected cyclic RGDfK(NH2) is unique due to its cyclic structure, which provides higher stability and resistance to proteolysis compared to linear peptides. This enhances its binding affinity for integrin receptors and makes it more effective in targeting tumor cells and delivering therapeutic agents .
Propriétés
Formule moléculaire |
C44H65N9O10S |
|---|---|
Poids moléculaire |
912.1 g/mol |
Nom IUPAC |
tert-butyl 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl]-5-benzyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetate |
InChI |
InChI=1S/C44H65N9O10S/c1-25-26(2)37(27(3)29-23-44(7,8)63-36(25)29)64(60,61)53-42(46)47-20-14-18-30-38(56)48-24-34(54)49-33(22-35(55)62-43(4,5)6)41(59)52-32(21-28-15-10-9-11-16-28)40(58)51-31(39(57)50-30)17-12-13-19-45/h9-11,15-16,30-33H,12-14,17-24,45H2,1-8H3,(H,48,56)(H,49,54)(H,50,57)(H,51,58)(H,52,59)(H3,46,47,53)/t30-,31-,32+,33-/m0/s1 |
Clé InChI |
SPXAFBLEZPVDOP-SSNHPIBPSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


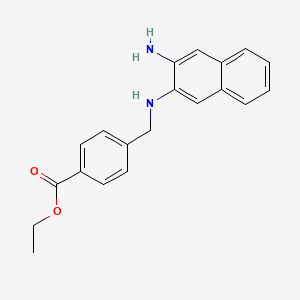
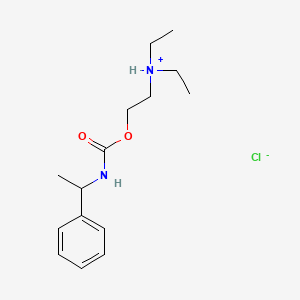
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

